molecular formula C26H22O7 B357033 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 610754-27-3

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Cat. No. B357033
CAS RN: 610754-27-3
M. Wt: 446.4g/mol
InChI Key: AWYXKYXKUZJHBC-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic structure found in many natural products, including flavonoids. The molecule also contains methoxy groups (-OCH3) and a benzoate ester group (-CO2R), which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ester group could allow for hydrolysis or transesterification reactions. The methoxy groups might undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and methoxy groups could impact its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with specific biological targets to exert its effects. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for research on this compound could include studying its potential applications, such as in drug development or as a building block in organic synthesis .

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-24(16-8-11-21(30-3)23(13-16)31-4)25(27)20-10-9-19(14-22(20)32-15)33-26(28)17-6-5-7-18(12-17)29-2/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXKYXKUZJHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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